benzyl (2R)-pyrrolidine-2-carboxylate
Overview
Description
benzyl (2R)-pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C17H22N2O3. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a carboxylate group. This compound is often used as an intermediate in various chemical reactions and has applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: benzyl (2R)-pyrrolidine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of benzyl chloroformate with 2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of benzyl 2-pyrrolidinecarboxylate often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: benzyl (2R)-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
benzyl (2R)-pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. It can act as an organocatalyst in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s pyrrolidine ring plays a crucial role in stabilizing transition states and intermediates during these reactions .
Comparison with Similar Compounds
- benzyl (2R)-pyrrolidine-2-carboxylate hydrochloride
- Benzyl 2-formyl-1-pyrrolidinecarboxylate
- Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Comparison: this compound is unique due to its specific structure, which allows it to act as an effective intermediate in various chemical reactions. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in organic synthesis and medicinal chemistry .
Properties
CAS No. |
53843-90-6; 64472-06-6 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m1/s1 |
InChI Key |
VVCLBQFBKZQOAF-LLVKDONJSA-N |
SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
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